

# comparative analysis of the lipophilicity of 6-chloro-1,3,5-triazines

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## Compound of Interest

Compound Name: 6-Chloro-1H-benzo[cd]indol-2-one

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A Comparative Analysis of the Lipophilicity of 6-Chloro-1,3,5-Triazine Derivatives for Researchers, Scientists, and Drug Development Professionals

The lipophilicity of a compound is a critical physicochemical parameter that influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its environmental fate. For 6-chloro-1,3,5-triazine derivatives, which are widely used as herbicides and fungicides, understanding their lipophilicity is paramount for designing new active compounds and assessing their environmental impact.<sup>[1]</sup> This guide provides a comparative analysis of the lipophilicity of a series of 6-chloro-1,3,5-triazine derivatives, supported by experimental data and detailed methodologies.

## Quantitative Lipophilicity Data

The lipophilicity of a series of eight 6-chloro-1,3,5-triazine derivatives with various alkyl and cycloalkyl substituents has been determined using both experimental and in silico methods. The experimental data was obtained using reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC), where the retention of a compound is correlated with its lipophilicity.<sup>[1]</sup> In silico data is provided as consensus logP values, which are an average of predictions from multiple computational models.<sup>[1][2]</sup>

Compound Number	IUPAC Name	Substituents (Positions 2 and 4)	Experimental Lipophilicity (logK <sub>ow</sub> ) <sup>1</sup>	In Silico Lipophilicity (ConsensusLogP)[1]
1	N2,N4-di(propan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine	Isopropyl, Isopropyl	2.89	3.35
2	N2-propyl-N4-(propan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine	Propyl, Isopropyl	2.93	3.35
3	N2,N4-di(butan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine	Isobutyl, Isobutyl	3.45	4.17
4	N2-(2-methylpropyl)-N4-(butan-2-yl)-6-chloro-1,3,5-triazine-2,4-diamine	2-Methylpropyl, Isobutyl	3.50	4.17
5	N2,N4-dicyclopentyl-6-chloro-1,3,5-triazine-2,4-diamine	Cyclopentyl, Cyclopentyl	3.48	4.01
6	N2,N4-dicyclohexyl-6-chloro-1,3,5-triazine-2,4-diamine	Cyclohexyl, Cyclohexyl	4.15	5.07

7	N2,N4-dicycloheptyl-6-chloro-1,3,5-triazine-2,4-diamine	Cycloheptyl, Cycloheptyl	4.78	6.13
8	N2,N4-dicyclooctyl-6-chloro-1,3,5-triazine-2,4-diamine	Cyclooctyl, Cyclooctyl	5.41	7.19

<sup>1</sup>logk<sub>0</sub> is the capacity factor extrapolated to pure water, a measure of chromatographic lipophilicity. Data obtained using a C18 stationary phase and methanol/water mobile phase.[\[1\]](#)

## Experimental Protocol: Determination of Lipophilicity by RP-UHPLC

The experimental determination of lipophilicity for the 6-chloro-1,3,5-triazine derivatives was performed using reversed-phase ultra-high-performance liquid chromatography (RP-UHPLC). [\[1\]](#)

Instrumentation:

- A UHPLC system equipped with a diode array detector.

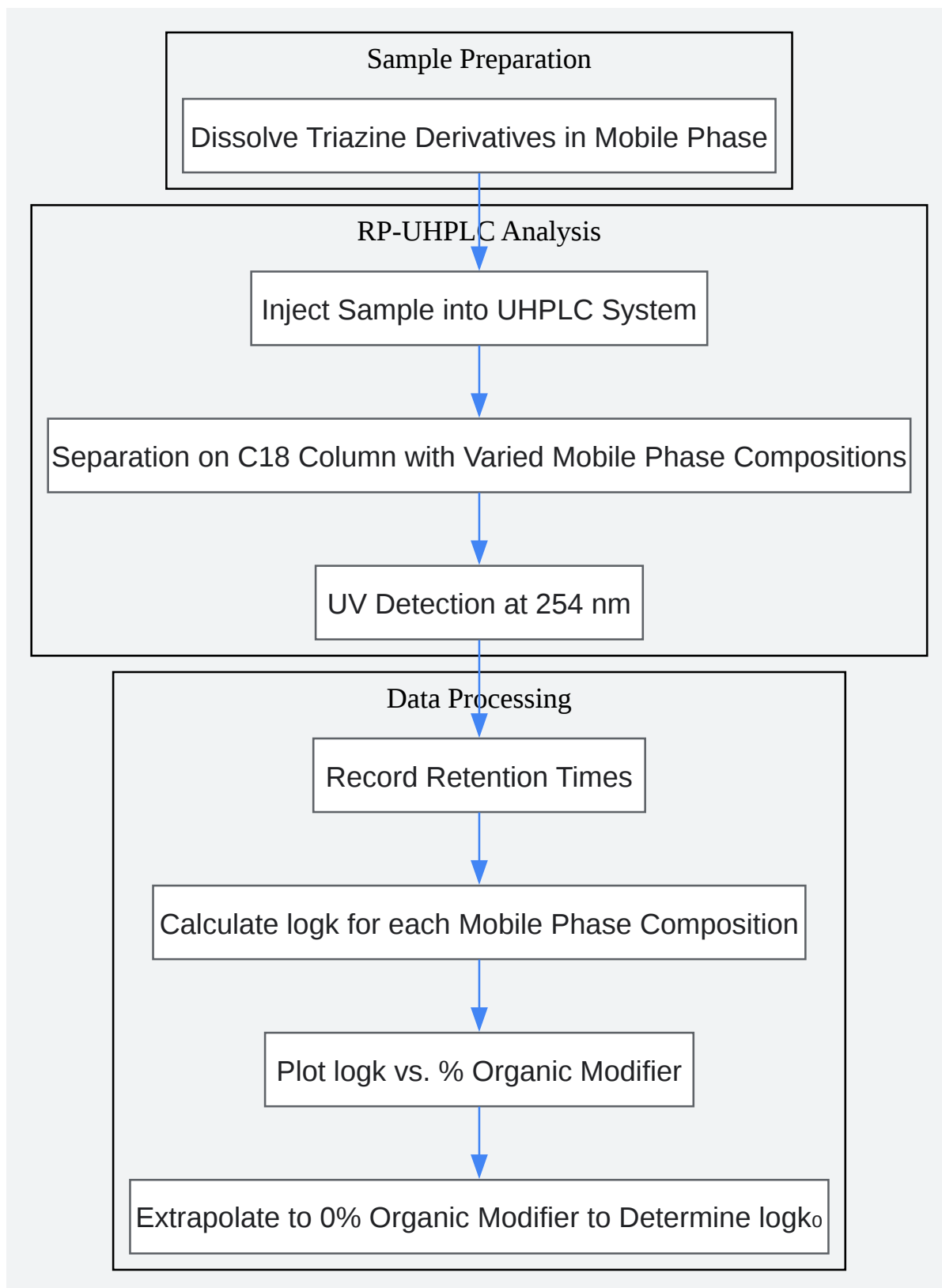
Chromatographic Conditions:

- Stationary Phase: A C18 (octadecyl) column is commonly used.[\[1\]](#)
- Mobile Phase: A binary mixture of an organic modifier (e.g., methanol or acetonitrile) and water. The analysis is performed under isocratic conditions with varying concentrations of the organic modifier.[\[1\]](#)
- Detection: UV detection at a wavelength of 254 nm.[\[3\]](#)

Methodology:

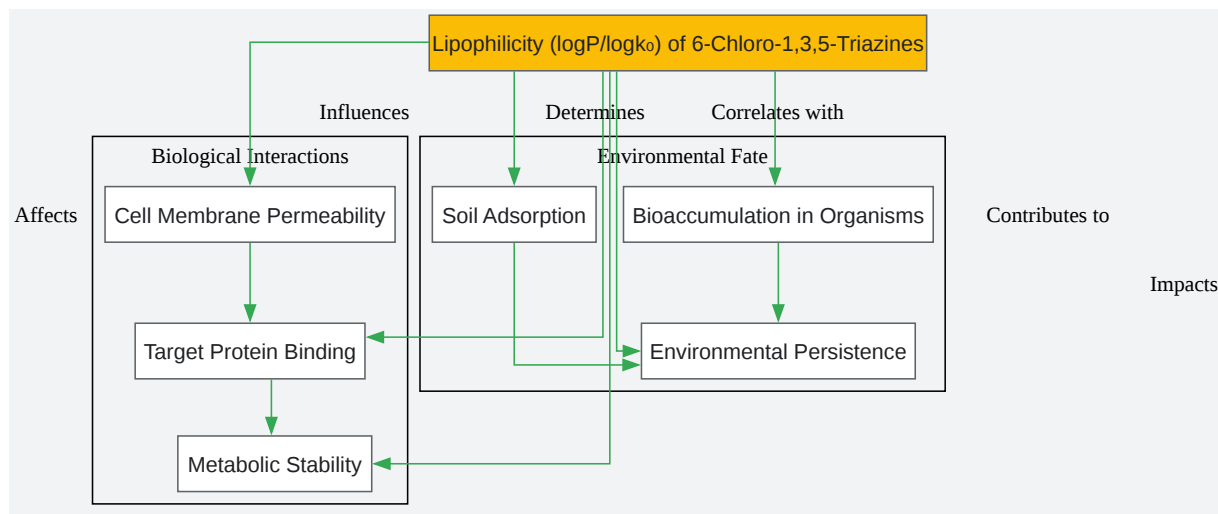
- **Sample Preparation:** The triazine derivatives are dissolved in a suitable solvent, typically the mobile phase, to a known concentration.
- **Chromatographic Analysis:** Each compound is injected into the UHPLC system under different mobile phase compositions (i.e., varying percentages of the organic modifier).
- **Data Acquisition:** The retention time for each compound under each condition is recorded.
- **Calculation of Capacity Factor (k):** The capacity factor is calculated from the retention time ( $t_R$ ) and the void time ( $t_M$ ) using the formula:  $k = (t_R - t_M) / t_M$ .
- **Determination of  $\log k_0$ :** The logarithm of the capacity factor ( $\log k$ ) is plotted against the volume fraction of the organic modifier in the mobile phase. The resulting linear relationship is extrapolated to 0% organic modifier (pure water) to obtain the intercept,  $\log k_0$ , which serves as the experimental measure of lipophilicity.<sup>[1]</sup>

## Visualizations



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Caption: Experimental workflow for determining the lipophilicity ( $\log k_0$ ) of 6-chloro-1,3,5-triazines using RP-UHPLC.



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Caption: The influence of lipophilicity on the biological and environmental behavior of 6-chloro-1,3,5-triazines.

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